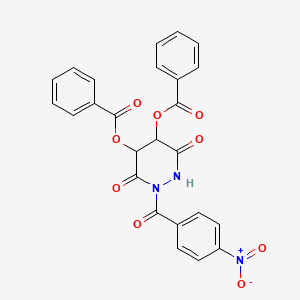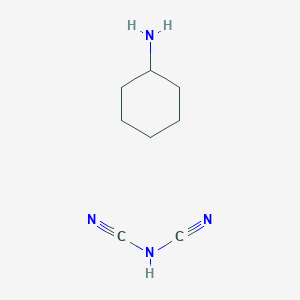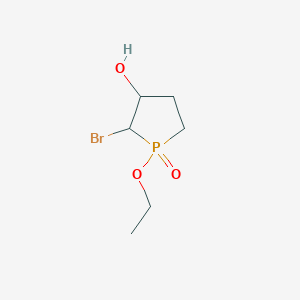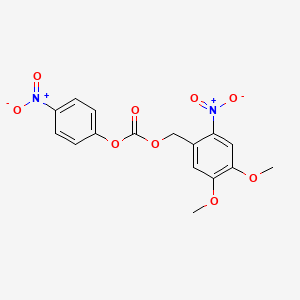
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol is a synthetic organic compound characterized by its complex alkyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol typically involves multi-step organic reactions. One possible route includes:
Alkylation: Starting with benzene-1,4-diol, the compound undergoes Friedel-Crafts alkylation using dodecan-2-yl and tetradecan-2-yl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alkyl-substituted cyclohexanediols.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkyl-substituted cyclohexanediols.
Substitution: Formation of various functionalized benzene derivatives.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of complex organic molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol exerts its effects would depend on its specific application. For instance, in a biological context, it may interact with cellular receptors or enzymes, modulating biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dodecan-2-YL)benzene-1,4-diol
- 5-(Tetradecan-2-YL)benzene-1,4-diol
- 2,5-Dialkylbenzene-1,4-diols with varying alkyl chain lengths
Uniqueness
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol is unique due to the specific combination of dodecan-2-yl and tetradecan-2-yl groups, which may impart distinct physical and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
146344-91-4 |
|---|---|
Formule moléculaire |
C32H58O2 |
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
2-dodecan-2-yl-5-tetradecan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C32H58O2/c1-5-7-9-11-13-15-16-18-20-22-24-28(4)30-26-31(33)29(25-32(30)34)27(3)23-21-19-17-14-12-10-8-6-2/h25-28,33-34H,5-24H2,1-4H3 |
Clé InChI |
MILAACABUFGAHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)C1=C(C=C(C(=C1)O)C(C)CCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)

![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)



![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
